1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Overview
Description
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane is a compound that belongs to the class of organofluorines. It is known for its unique chemical structure, which includes multiple fluorine atoms and an iodine atom. This compound has a molecular formula of C6H6F7IO and a molecular weight of 354 g/mol. It is also referred to as FIC-231 or pentafluoroethyl iodide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane involves multiple steps, typically starting with the preparation of intermediate compounds. One common route involves the reaction of tetrafluoroethylene with iodine and trifluoromethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal halide, at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form fluorinated hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used under mild conditions.
Major Products Formed
Substitution Reactions: Fluorinated derivatives with different functional groups, such as fluorinated amines or thiols.
Oxidation Reactions: Fluorinated alcohols or ketones.
Reduction Reactions: Fluorinated hydrocarbons.
Scientific Research Applications
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane involves its interaction with molecular targets and pathways in biological systems. The compound’s fluorine atoms contribute to its high electronegativity and lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2-Tetrafluoro-2-trifluoromethoxy-4-iodobutane: Similar in structure but with a different carbon chain length.
Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride: Contains a sulfonyl fluoride group instead of a trifluoromethoxy group.
Uniqueness
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane is unique due to its specific combination of fluorine and iodine atoms, which imparts distinct chemical and physical properties. Its high fluorine content contributes to its stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F7IO/c1-3(14)2-4(7,5(8,9)10)15-6(11,12)13/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSMUGDXPQAOBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(F)(F)F)(OC(F)(F)F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380251 | |
Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-56-2 | |
Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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